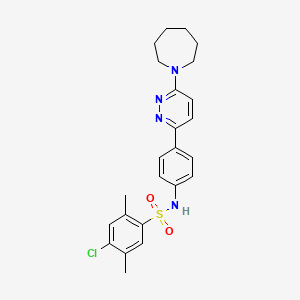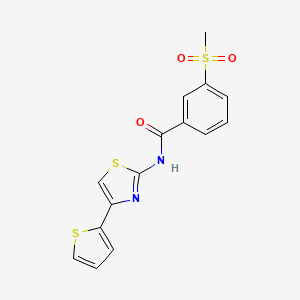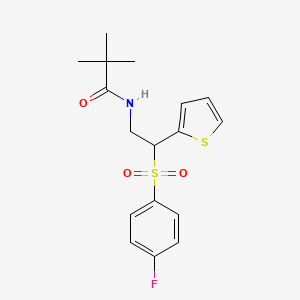
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is a complex organic compound that features a combination of fluorobenzene, sulfonyl, thiophene, and propanamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Fluorobenzenesulfonyl Intermediate: This step involves the reaction of fluorobenzene with sulfonyl chloride in the presence of a base such as pyridine to form 4-fluorobenzenesulfonyl chloride.
Coupling with Thiophene: The 4-fluorobenzenesulfonyl chloride is then reacted with thiophene-2-yl-ethylamine under basic conditions to form the intermediate N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]amine.
Amidation: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl and fluorobenzene groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring may also play a role in binding to specific sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent.
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide: Another compound with similar structural features but different functional groups.
Uniqueness
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorobenzene and thiophene rings, along with the sulfonyl and amide groups, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H20FNO3S2 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H20FNO3S2/c1-17(2,3)16(20)19-11-15(14-5-4-10-23-14)24(21,22)13-8-6-12(18)7-9-13/h4-10,15H,11H2,1-3H3,(H,19,20) |
Clave InChI |
YAQXJHJIMXJGAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11257180.png)
![N1-(3-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257184.png)
![3-(3,4-dimethoxyphenyl)-6-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11257190.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257196.png)
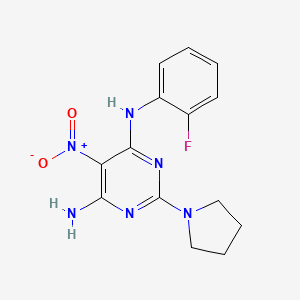
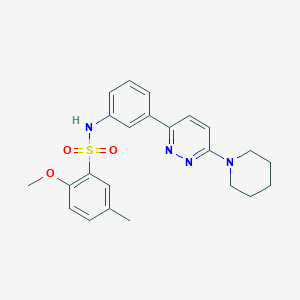
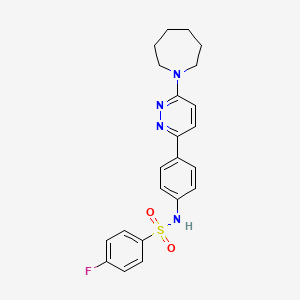
![6-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11257218.png)

![N-(4-bromo-3-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257231.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-ethylpiperazine-1-carbodithioate](/img/structure/B11257245.png)
![7-(2-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257251.png)
